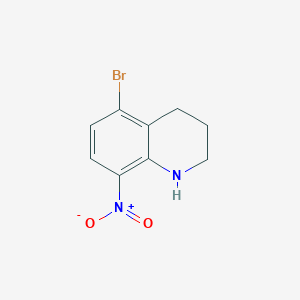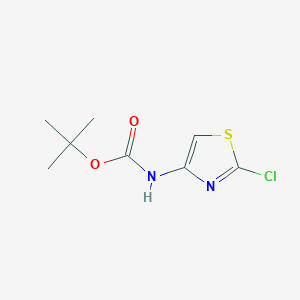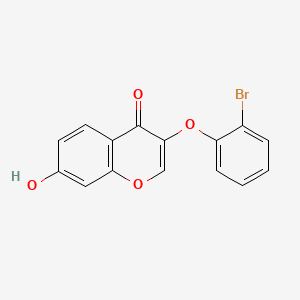
3-(2-Bromophenoxy)-7-hydroxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenoxy)-7-hydroxychromen-4-one is a useful research compound. Its molecular formula is C15H9BrO4 and its molecular weight is 333.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydroxylation and Oxidation Reactions
Hydroxylation of p-Nitrophenol : A study by Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and cytochrome P-450 isozymes. The study's relevance lies in its exploration of hydroxylation reactions, which may provide insights into the reactivity and transformation of 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.
Oxidative Degradation of Bromophenols : Research conducted by Dar et al. (2019) Dar, Chen, Shad, et al. focused on the oxidative degradation of bromophenols by Fe(VI). This study is relevant due to the structural similarity of bromophenols to this compound, suggesting potential insights into its degradation pathways.
Oxidation of Bromophenols in Water Treatment : A study by Jiang, Gao, Luo, et al. (2014) explored the oxidation kinetics of bromophenols during water treatment with potassium permanganate. The findings may shed light on the environmental behavior and treatment of compounds related to this compound.
Synthesis and Characterization
Synthesis of Hydroxy Chromen Derivatives : The synthesis of various hydroxychromen derivatives was described by Sukdolak, Solujic, Vukovic, et al. (2004). This study is significant as it provides methodologies that could be applicable in synthesizing and manipulating this compound.
Characterization of Bromophenol Derivatives : Research on the synthesis and characterization of bromophenol derivatives, including their biological evaluation, was conducted by Bayrak, Taslimi, Gülçin, et al. (2017). The study's focus on bromophenol derivatives could offer insights into the properties and potential applications of this compound.
Photolysis and Reactivity
- Photolabile Protecting Groups : A study on brominated 7-hydroxycoumarin-4-ylmethyls as photolabile protecting groups by Furuta, Wang, Dantzker, et al. (1999) examined their efficiency in releasing bioactive messengers upon photolysis. This study is relevant due to the structural similarity to this compound, indicating potential applications in photochemical processes.
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUVAHLBBURONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454340.png)



![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)
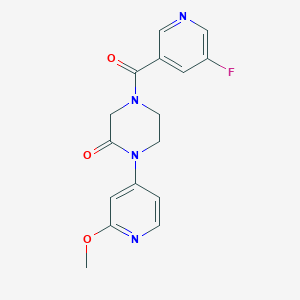
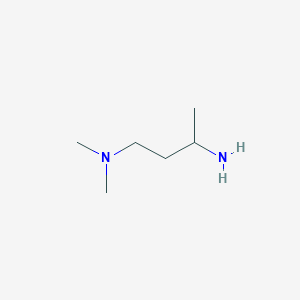
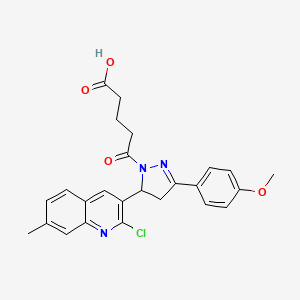

methanone](/img/structure/B2454359.png)
